molecular formula C20H26O3 B5224417 1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene

1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene

Cat. No.: B5224417
M. Wt: 314.4 g/mol
InChI Key: HDNGXKMFNJWZTK-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes an ethoxy group, a propoxy group, and a propan-2-ylphenoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-ethoxy-2-bromobenzene with 3-(3-propan-2-ylphenoxy)propyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biological pathways, depending on its structure and functional groups. The detailed mechanism of action is often studied using computational chemistry and experimental techniques to elucidate the molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
  • 1-Ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene
  • 1-Ethoxy-2-[3-(3-methylphenoxy)propoxy]benzene

Uniqueness

1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene is unique due to the presence of the propan-2-ylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific research applications.

Properties

IUPAC Name

1-ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-14-8-13-22-18-10-7-9-17(15-18)16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNGXKMFNJWZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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